molecular formula C9H5BrFN B1285068 4-Bromo-8-fluoroquinoline CAS No. 927800-38-2

4-Bromo-8-fluoroquinoline

Cat. No. B1285068
CAS RN: 927800-38-2
M. Wt: 226.04 g/mol
InChI Key: XWZPEOLKMRCJFO-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoroquinoline is a synthetic organic compound that belongs to the class of quinoline-substituted compounds . It has the empirical formula C9H5BrFN and a molecular weight of 226.05 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-8-fluoroquinoline consists of a quinoline core with a bromine atom substituted at the 4-position and a fluorine atom at the 8-position .


Physical And Chemical Properties Analysis

4-Bromo-8-fluoroquinoline is a solid compound . It has a molecular weight of 226.05 and its InChI code is 1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H .

Scientific Research Applications

Building Blocks in Chemical Synthesis

4-Bromo-8-fluoroquinoline is often used as a building block in chemical synthesis . The presence of a bromine and fluorine group makes it a versatile intermediate in the synthesis of a variety of complex molecules.

Active Pharmaceutical Ingredients (APIs)

Fluorinated quinolines, like 4-Bromo-8-fluoroquinoline, are used in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom enhances the biological activity of these compounds, making them useful in the development of new drugs .

Dyes

Fluorinated quinolines are used in the synthesis of dyes . The presence of fluorine can alter the color and other properties of the dye, making it useful in a variety of applications.

Solar Cells

Fluorinated quinolines are used in the development of solar cells . The unique properties of these compounds can enhance the efficiency and stability of the solar cells .

Sensors

Fluorinated quinolines are also used in the development of sensors. The presence of fluorine can enhance the sensitivity and selectivity of these sensors .

Liquid Crystals

A number of fluorinated quinolines have found application in the field of liquid crystals . The unique properties of these compounds make them suitable for use in this field .

Antibacterial Activity

Many synthetic quinolines, including fluorinated ones, have shown to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Enzyme Inhibitors

Fluorinated quinolines have been found to inhibit various enzymes . This property makes them useful in the study of enzyme function and in the development of new drugs .

Safety and Hazards

4-Bromo-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

4-Bromo-8-fluoroquinoline is a useful intermediate for the preparation of active quinoline elements in drug discovery. It is typically used as an active pharmaceutical ingredient (API) such as antibiotics. Additionally, 8-fluoroquinoline derivatives have also proven effective against insects, nematodes, and mites as agricultural chemicals .

Mechanism of Action

Target of Action

4-Bromo-8-fluoroquinoline is a fluorinated heterocyclic building block that is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) such as antibiotics . The primary targets of this compound are typically bacterial enzymes, which are inhibited by the compound, leading to the antibacterial effects .

Mode of Action

The compound interacts with its targets, primarily bacterial enzymes, by binding to the active sites of these enzymes. This binding inhibits the normal function of the enzymes, leading to a disruption in the bacterial metabolic processes . The presence of both bromo- and fluoro-substituents in the compound likely enhances its binding affinity to the target enzymes .

Biochemical Pathways

The inhibition of bacterial enzymes disrupts various biochemical pathways within the bacterial cells. This disruption can lead to the inhibition of DNA replication, transcription, and protein synthesis, all of which are essential for bacterial growth and survival .

Pharmacokinetics

Like other quinolines, it is expected to have good bioavailability due to its small size and the presence of halogen substituents .

Result of Action

The result of the action of 4-Bromo-8-fluoroquinoline is the inhibition of bacterial growth and survival. By inhibiting essential bacterial enzymes, the compound disrupts critical metabolic processes within the bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of 4-Bromo-8-fluoroquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other compounds or drugs can potentially affect the compound’s metabolism and excretion .

properties

IUPAC Name

4-bromo-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZPEOLKMRCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589204
Record name 4-Bromo-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-fluoroquinoline

CAS RN

927800-38-2
Record name 4-Bromo-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-38-2
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